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Compound of Interest |

Compound Name: 7-Methyl-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1082041-00-6
Cat. No.: B7945298
. J

Executive Summary & Rationale

The 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase inhibitor
design, serving as a bioisostere to the indole and 7-azaindole (pyrrolo[2,3-b]pyridine) cores
found in drugs like Vemurafenib.

While 7-azaindoles are more common, 5-azaindoles offer distinct advantages:

o Solubility: The positioning of the pyridine nitrogen (N5) alters the dipole moment and H-bond
acceptor vectors, often improving aqueous solubility compared to the 7-isomer.

o Metabolic Stability: The 7-methyl substitution on the 5-azaindole core (C7 position) blocks a
metabolically vulnerable site on the pyridine ring and can induce a twisted conformation in
biaryl systems, improving selectivity (atropisomerism).

e Hinge Binding: The N1-H donor and N5 acceptor motif mimics the adenine ring of ATP,
forming a bidentate hydrogen bond with the kinase hinge region.

This guide outlines the De Novo Synthesis of the 7-methyl-5-azaindole core and its
Functionalization to generate potent kinase inhibitors.

Retrosynthetic Analysis
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To access the 7-methyl-5-azaindole core efficiently, we employ a Sonogashira Cyclization
strategy starting from commercially available pyridines. This route is superior to the classical
Bartoli or Leimgruber-Batcho syntheses for this specific isomer due to higher regiocontrol and
milder conditions.

Pathway Logic

e Core Construction: The pyrrole ring is fused onto a pyridine precursor. We utilize 3-methyl-4-
aminopyridine (4-amino-3-picoline). lodination is directed to the C5 position (ortho to the
directing amino group), followed by Sonogashira coupling and cyclization.

e Regiochemistry: The methyl group at C3 of the starting pyridine becomes the C7-methyl
group in the final 5-azaindole fused system.

« Inhibitor Functionalization: The C3 position of the azaindole is activated via halogenation for
Suzuki-Miyaura coupling, allowing attachment of the "tail" moiety that extends into the kinase
solvent-front or back-pocket.
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Figure 1: Retrosynthetic strategy for accessing 7-methyl-5-azaindole kinase inhibitors.

Protocol A: Synthesis of the 7-Methyl-5-Azaindole
Core

Objective: Preparation of 7-methyl-1H-pyrrolo[3,2-c]pyridine on a multi-gram scale.

Materials

 Starting Material: 4-Amino-3-picoline (3-methylpyridin-4-amine) [CAS: 1990-90-5]

e Reagents: lodine (
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), Periodic acid (

), Trimethylsilylacetylene (TMSA),

, Cul, Triethylamine (

), Tetrabutylammonium fluoride (TBAF) or KOtBu.

e Solvents: Acetic acid, Sulfuric acid, THF, DMF.

Step 1: Regioselective lodination

The amino group at C4 directs electrophilic substitution to the ortho position (C5). The methyl
group at C3 blocks the other ortho site.

 Dissolution: Dissolve 4-amino-3-picoline (10.8 g, 100 mmol) in a mixture of acetic acid (60
mL) and water (10 mL). Add conc.

(1.5 mL).

¢ lodination: Add

(4.56 g, 20 mmol) and
(10.2 g, 40 mmol). Heat the mixture to 80°C for 4 hours.
o Mechanism:[1] Periodic acid oxidizes iodine to a more reactive electrophilic species (
equivalent), ensuring mono-iodination.
o Workup: Pour into ice water containing
(to quench unreacted iodine). Neutralize with NaOH to pH 8-9.

« |solation: Extract with Ethyl Acetate (3x). Wash with brine, dry over

, and concentrate.

 Purification: Recrystallize from Ethanol/Hexane or flash chromatography (50%
EtOAc/Hexane).
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o Yield Target: 75-85%

o Product: 4-Amino-3-methyl-5-iodopyridine.

Step 2: Sonogashira Coupling & Cyclization (One-Pot or
Two-Step)

We employ a robust Pd/Cu catalyzed coupling followed by base-mediated cyclization.

Coupling: In a pressure vessel, suspend the iodide (23.4 g, 100 mmol),

(3.5 g, 5 mol%), and Cul (0.95 g, 5 mol%) in dry DMF (200 mL) and
(100 mL).

Addition: Degas with Argon. Add Trimethylsilylacetylene (21 mL, 150 mmol).
Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS for the intermediate (TMS-alkyne).
Cyclization:

o Method A (In-situ): Add KOtBu (2 equiv) directly to the reaction mixture and heat to 80°C
for 4 hours.

o Method B (Stepwise): Isolate the TMS-alkyne intermediate, redissolve in NMP, and treat
with KOtBu (2.5 equiv) at 80°C. Method B is recommended for higher purity.

Workup: Dilute with water. Extract with EtOAc.[2][3] The product is moderately polar.
Purification: Flash chromatography (DCM/MeOH 95:5).
o Yield Target: 60-70%

o Product:7-Methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine).[3]

Protocol B: Functionalization to Kinase Inhibitors

Most kinase inhibitors require an aryl or heteroaryl group at the C3 position to access the

hydrophobic pocket adjacent to the hinge.
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Step 1: C3-Selective Halogenation

Electrophilic aromatic substitution on 5-azaindoles preferentially occurs at C3 (pyrrole ring),
similar to indoles.

Reagent: N-lodosuccinimide (NIS) or Bromine (

)

Procedure: Dissolve 7-methyl-5-azaindole (1 equiv) in DMF or Acetonitrile.

Addition: Add NIS (1.05 equiv) portion-wise at 0°C.

Reaction: Stir at room temperature for 1-2 hours.

o Note: The 7-methyl group does not sterically hinder C3 iodination significantly.

Workup: Pour into water. The product often precipitates. Filter and wash with water.

o Product: 3-lodo-7-methyl-5-azaindole.

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the specific "tail" of the inhibitor.

o Reagents: 3-lodo-7-methyl-5-azaindole, Aryl Boronic Acid/Ester (

),

or
/XPhos.

e Base:

(2M aqueous) or

o Solvent: Dioxane/Water (4:1).
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e Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4-6 hours.

» Protection (Optional): If the N1-H interferes with the catalyst, protect with SEM or Tosyl group
prior to coupling (NaH, SEM-CI). Deprotect with TBAF/TFA after coupling.

Experimental Data Summary

Critical Quality

Ke
Reaction Step Reagents 4 . Typical Yield Attribute
Conditions
(CQA)
o Regioselectivity

lodination 80°C, AcOH 82%
(C5vs C2)
Complete

) TMS-Acetylene, )
Sonogashira 60°C, DMF 90% conversion of
Pd/Cu )
lodide
o Formation of

Cyclization KOtBu 80°C, NMP 75% )

indole N-H
o Mono-iodination

C3-lodination NIS 0°C -> RT, DMF 88% S
(avoid di-iodo)

Suzuki Coupli 110°C, Di 65-80% Removal of Pd

uzuki Couplin °C, Dioxane -80%
PING, Pd(dppf) residuals

Pathway Visualization

The following diagram illustrates the complete synthetic workflow from the pyridine precursor to
the final kinase inhibitor.
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Figure 2: Step-by-step synthetic workflow for 7-methyl-5-azaindole kinase inhibitors.
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Expert Tips & Troubleshooting

Regioselectivity Check: During the iodination of 4-amino-3-picoline, confirm regiochemistry
by NMR. The C2 proton (adjacent to N) will appear as a singlet around 8.0 ppm, while the C6
proton (adjacent to N and I) will be shifted. In the desired 5-iodo product, you should see
singlets for C2-H and C6-H.

Cyclization Failure: If the Sonogashira proceeds but cyclization fails (yielding the alkyne
amine), ensure strictly anhydrous conditions for the base step (KOtBu) and use a polar
aprotic solvent like NMP or DMF.

Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate to Palladium. Using
a slightly higher catalyst loading (5 mol%) or a bidentate ligand (dppf, XPhos) is
recommended for the Suzuki coupling.

Alternative C4 Functionalization: If your inhibitor design requires substitution at C4 (the
position adjacent to the bridgehead nitrogen), you must oxidize the 7-methyl-5-azaindole to
the N-oxide (using mCPBA) and then treat with

to yield 4-chloro-7-methyl-5-azaindole. This allows for

reactions with amines at C4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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